molecular formula C13H21N5O B4503620 N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B4503620
M. Wt: 263.34 g/mol
InChI Key: GLUHSKFQEZJSPO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound characterized by a cyclohexyl core substituted with a tetrazole ring and an acetamide group. The cyclopropyl moiety attached to the nitrogen of the acetamide distinguishes it from structurally related analogs. Tetrazole-containing compounds are pharmacologically significant due to their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

N-cyclopropyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c19-12(15-11-4-5-11)8-13(6-2-1-3-7-13)9-18-10-14-16-17-18/h10-11H,1-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUHSKFQEZJSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2CC2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and cyclohexyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the tetrazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide and its analogs:

Compound Name Molecular Weight Key Substituents Reported Activity References
This compound ~363.44* Cyclopropyl acetamide, tetrazole-methylcyclohexyl Hypothesized antimicrobial/antiviral (based on tetrazole analogs)
N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide 409.53 Isopropyl-benzimidazole, tetrazole-methylcyclohexyl Not explicitly stated, but benzimidazole derivatives are known for antitumor activity
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide 409.53 Ethyl-benzimidazole linker, tetrazole-methylcyclohexyl Requested for synthesis (Vitas M Chemical Limited)
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide ~328.47* Cyclohexyl acetamide, pentylindole No activity data provided; structural similarity to cannabinoid analogs

Notes:

  • *Estimated molecular weights based on structural formulae.
  • Benzimidazole-containing analogs (e.g., STL251656) are prioritized for commercial synthesis, suggesting industrial relevance .

Research Findings and Functional Insights

Antimicrobial and Antiviral Potential

Tetrazole and benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, Arpaci et al. (2002a, 2002b) demonstrated that cyclohexyl acetamide derivatives with tetrazole or benzoxazole substituents inhibit bacterial and fungal growth at MIC values of 8–64 μg/mL . While the target compound lacks direct testing, its tetrazole-methylcyclohexyl moiety aligns with these bioactive scaffolds.

Anticancer Activity

The tetrazole ring’s role in DNA alkylation or enzyme inhibition warrants further investigation.

Structural-Bioactivity Relationships

  • Tetrazole vs. Carboxylic Acid : The tetrazole group improves metabolic stability compared to carboxylic acid analogs, a critical factor in drug design .

Biological Activity

Overview

N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound with significant biological activity, particularly in pharmacological research. Its unique structure, which combines cyclopropyl, cyclohexyl, and tetrazole moieties, contributes to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H21N5O
  • IUPAC Name : N-cyclopropyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • Molecular Weight : 251.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring functions as a bioisostere for carboxylic acids, allowing it to engage with enzymes and receptors similarly. This interaction can lead to the modulation of various biochemical pathways, influencing cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives bearing the tetrazole moiety have demonstrated moderate to excellent antitumor activity in vitro. One study reported that certain analogs exhibited IC50 values significantly lower than established drugs like sorafenib, indicating promising efficacy against cancer cell lines such as HT-29 and H460 .

CompoundIC50 (µM)Comparison DrugIC50 (µM)
10p0.08Sorafenib3.61
0.362.19
0.972.32

Antimicrobial Activity

This compound has also been investigated for its antibacterial and antifungal properties. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.

Case Study 1: Antitumor Efficacy

A series of tetrazole derivatives were synthesized and evaluated for their antitumor potency. The compound 10p was found to be significantly more active than sorafenib against multiple cancer cell lines, suggesting that modifications in the tetrazole structure can lead to enhanced therapeutic effects .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that the compound may inhibit specific kinases involved in tumor growth and survival pathways. This inhibition is crucial for developing targeted cancer therapies that minimize side effects while maximizing efficacy.

Research Applications

This compound serves as a valuable biochemical probe in various fields:

  • Chemistry : Utilized as a building block for synthesizing more complex molecules.
  • Biology : Investigated for its role in modulating biological systems.
  • Medicine : Explored for potential therapeutic applications beyond oncology, including anti-inflammatory and analgesic effects.

Q & A

Q. What are the key structural motifs in N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and how do they influence its reactivity?

The compound features three critical motifs:

  • Cyclopropyl group : Enhances metabolic stability and modulates lipophilicity .
  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving bioavailability and binding to biological targets (e.g., enzymes or receptors) .
  • Cyclohexyl-acetamide backbone : Provides conformational rigidity, influencing stereoelectronic interactions during synthesis or target binding . Methodological Insight: Computational modeling (e.g., DFT calculations) and X-ray crystallography (using SHELX programs ) can elucidate electronic and steric effects.

Q. What synthetic strategies are effective for preparing this compound?

A multi-step approach is typically employed:

  • Step 1 : Cyclization to form the tetrazole ring via 1,3-dipolar cycloaddition (e.g., using NaN₃ and a nitrile precursor) .
  • Step 2 : Alkylation of the cyclohexyl group with a chloromethyl-tetrazole intermediate under basic conditions (e.g., K₂CO₃ in acetone) .
  • Step 3 : Amide coupling between the cyclopropylamine and the activated acetamide intermediate (e.g., using CDI or EDC/HOBt) . Key Optimization: Reaction monitoring via TLC and purification by column chromatography (PE/EA gradients) are critical for yield improvement .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the tetrazole ring and cyclopropane stereochemistry .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ observed at m/z 409.259 ).
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3260 cm⁻¹ (N-H bend) confirm amide and tetrazole functionalities .
  • X-ray Crystallography : SHELX-refined structures resolve conformational details (e.g., cyclohexyl chair vs. boat) .

Advanced Research Questions

Q. How do substituents on the tetrazole or cyclohexyl groups affect biological activity?

Comparative studies of analogs reveal:

  • Tetrazole substitution : Replacing the 1H-tetrazole with a 2H-tetrazole reduces hydrogen-bonding capacity, diminishing enzyme inhibition (e.g., ACE inhibitors) .
  • Cyclohexyl modifications : Fluorination at the cyclohexyl position enhances blood-brain barrier permeability but may introduce metabolic instability . Data Contradiction: While reports antimicrobial activity for tetrazole analogs, notes fluorinated acetamides exhibit divergent receptor binding, suggesting target specificity over broad-spectrum effects.

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenge : High conformational flexibility of the cyclohexyl group leads to poor crystal formation.
  • Solution : Co-crystallization with stabilizing agents (e.g., PEG 4000) or using high-resolution synchrotron X-ray sources improves diffraction quality .
  • Case Study : SHELXD-generated phase solutions resolved disorder in the cyclopropyl moiety for a related analog .

Q. How can researchers resolve discrepancies in reported biological data for this compound?

Discrepancies often stem from:

  • Assay conditions : Variations in buffer pH or ionic strength alter tetrazole protonation states, affecting binding kinetics .
  • Impurity profiles : Unoptimized synthetic routes (e.g., <95% purity) introduce byproducts that skew bioactivity results . Methodological Fix: Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer).

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme Inhibition : The tetrazole group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), while the cyclopropane stabilizes hydrophobic pockets .
  • Receptor Binding : Molecular docking (AutoDock Vina) predicts strong van der Waals interactions between the cyclohexyl group and GPCR transmembrane domains . Experimental Validation: Isotopic labeling (e.g., ¹⁵N-tetrazole) paired with NMR titration quantifies binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Reactant of Route 2
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N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

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